MFCD06642249

Description

While direct information on MFCD06642249 is unavailable in the provided evidence, insights can be drawn from structurally or functionally similar compounds. For this analysis, we focus on two analogous boronic acid and bromoaromatic compounds:

- CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-phenylboronic acid derivative .

- CAS 1761-61-1 (MDL: MFCD00003330), a brominated aromatic carboxylic acid .

These compounds share functional groups (halogens, aromatic rings) and applications in catalysis or pharmaceuticals, making them suitable for comparative analysis.

Properties

IUPAC Name |

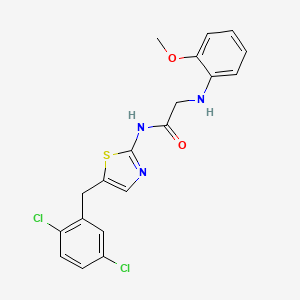

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-14(27-19)9-12-8-13(20)6-7-15(12)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHMGWQJHNUVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642249 involves a series of chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The primary synthetic route includes the reaction of specific organic and inorganic precursors under controlled conditions to yield the desired compound. The reaction typically involves the use of catalysts to enhance the reaction rate and improve yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for the precise control of reaction parameters. This method ensures consistent quality and high yield of the compound. The industrial process also involves purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD06642249 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, this compound can be oxidized to form different oxidation products.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involving halogens or other nucleophiles can occur under specific conditions, leading to the formation of substituted products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

MFCD06642249 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD06642249 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Properties of Analogs

Key Observations:

Structural Differences :

- CAS 1046861-20-4 contains boron and chlorine, enabling Suzuki-Miyaura coupling .

- CAS 1761-61-1 features a carboxylic acid group, enhancing solubility for aqueous reactions .

Solubility and Bioavailability: Higher solubility in CAS 1761-61-1 (0.687 mg/mL vs. 0.24 mg/mL) correlates with its carboxylic acid group, favoring drug formulation .

Synthetic Routes :

- CAS 1046861-20-4 uses palladium catalysts in THF/water, typical for boronic acid synthesis .

- CAS 1761-61-1 employs recyclable A-FGO catalysts, aligning with green chemistry principles .

Functional and Application-Based Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.